molecular formula C9H5BrCl2N2O B1405805 3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one CAS No. 1355334-53-0

3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one

Cat. No.: B1405805
CAS No.: 1355334-53-0
M. Wt: 307.96 g/mol
InChI Key: VZPIOUWBFUNGNW-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various pharmaceutical and agricultural applications. The presence of bromomethyl and dichloro substituents on the quinoxaline ring enhances its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one typically involves the bromination of a suitable quinoxaline precursor. One common method is the bromination of 6,7-dichloroquinoxalin-2(1H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Nucleophilic substitution: Formation of substituted quinoxaline derivatives.

    Oxidation: Formation of quinoxaline N-oxides or other oxidized derivatives.

    Reduction: Formation of dihydroquinoxaline derivatives.

Scientific Research Applications

3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one involves its interaction with cellular targets such as enzymes and DNA. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzyme activity or disruption of DNA function. This can result in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-6,7-dichloroquinoxalin-2(1H)-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Methyl)-6,7-dichloroquinoxalin-2(1H)-one: Lacks the halogen substituent on the methyl group.

    6,7-Dichloroquinoxalin-2(1H)-one: Lacks the bromomethyl substituent.

Uniqueness

3-(Bromomethyl)-6,7-dichloroquinoxalin-2(1H)-one is unique due to the presence of both bromomethyl and dichloro substituents, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex compounds with diverse biological activities.

Properties

IUPAC Name

3-(bromomethyl)-6,7-dichloro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrCl2N2O/c10-3-8-9(15)14-7-2-5(12)4(11)1-6(7)13-8/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPIOUWBFUNGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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